3-(1H-Benzimidazol-1-YL)-N'-(2-ethoxybenzylidene)propanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide is a synthetic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Hydrazide Formation: The benzimidazole derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Schiff Base Formation: The hydrazide is further reacted with 2-ethoxybenzaldehyde to form the Schiff base, resulting in the final product.
The reaction conditions often involve refluxing the reactants in a suitable solvent such as ethanol or methanol, followed by purification through recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce amines.
Scientific Research Applications
3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its anticancer properties and potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide involves its interaction with various molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. The Schiff base moiety may also interact with cellular components, leading to disruption of cellular processes. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Thiabendazole
- Mebendazole
- Albendazole
Comparison
Compared to these similar compounds, 3-(1H-Benzimidazol-1-YL)-N’-(2-ethoxybenzylidene)propanohydrazide has unique structural features that may confer distinct biological activities. For example, the presence of the Schiff base moiety may enhance its ability to interact with specific molecular targets, potentially leading to improved efficacy in certain applications.
Properties
Molecular Formula |
C19H20N4O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-18-10-6-3-7-15(18)13-21-22-19(24)11-12-23-14-20-16-8-4-5-9-17(16)23/h3-10,13-14H,2,11-12H2,1H3,(H,22,24)/b21-13+ |
InChI Key |
KNVLBHGKHLWUDO-FYJGNVAPSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)CCN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.